molecular formula C16H15ClF2N2O3S B147183 FPH1 CAS No. 708219-39-0

FPH1

Cat. No.: B147183
CAS No.: 708219-39-0
M. Wt: 388.8 g/mol
InChI Key: WAOBCCBUTHNTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

FPH1, also known as BRD-6125, is a potent and selective small molecule that primarily targets primary human hepatocytes . It has been identified through high-throughput, cell-based screening using primary human hepatocytes .

Mode of Action

This compound interacts with its primary targets, the hepatocytes, and induces a significant increase in hepatocyte number . It elevates the number of hepatocytes undergoing mitosis in a dose-dependent manner . This interaction results in the functional proliferation of hepatocytes .

Biochemical Pathways

It’s known that this compound can promote the differentiation of induced pluripotent stem (ips) cells toward a hepatic lineage . This suggests that this compound may influence pathways related to cell differentiation and proliferation.

Pharmacokinetics

It’s known that this compound is soluble in dmso up to 100 mm , which could potentially impact its bioavailability

Result of Action

This compound induces functional proliferation of primary human hepatocytes . It leads to an increase in hepatocyte nuclei count and/or elevated the number of nuclei undergoing mitosis in a concentration-dependent way . Cells treated with this compound maintain their liver-specific functions . This compound can also promote the maturation of induced hepatic cells toward a more adult-like liver phenotype .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to store this compound in a dry, dark place at -20°C for optimal stability . The solubility of this compound in DMSO could also affect its action and efficacy . .

Biochemical Analysis

Biochemical Properties

FPH1 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to promote albumin secretion during the differentiation of iPS cells into hepatocytes . Moreover, treatment with this compound also results in the increase of CYP3A4 levels and the decrease of AFP secretion .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to induce a significant increase in hepatocyte nuclei count and/or elevate the number of nuclei undergoing mitosis in a concentration-dependent manner .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and its effects on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FPH1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents and reagents under controlled conditions. The solubility of this compound in dimethyl sulfoxide is greater than 10 millimolar, which facilitates its use in various experimental setups .

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized laboratories equipped with the necessary facilities for handling organic solvents and reagents. The process involves scaling up the synthetic route used in research laboratories, ensuring that the compound is produced in sufficient quantities and with high purity. The compound is usually stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

FPH1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce simpler, reduced forms of the compound .

Scientific Research Applications

FPH1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of FPH1

This compound is unique in its ability to promote the functional proliferation of hepatocytes without being dependent on the donor source. It is effective across genetically diverse human hepatocyte sources, making it a versatile tool in liver research and regenerative medicine .

Properties

IUPAC Name

2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2N2O3S/c1-10-6-7-11(17)8-14(10)21(25(2,23)24)9-15(22)20-16-12(18)4-3-5-13(16)19/h3-8H,9H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOBCCBUTHNTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708219-39-0
Record name 708219-39-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FPH1
Reactant of Route 2
FPH1
Reactant of Route 3
Reactant of Route 3
FPH1
Reactant of Route 4
Reactant of Route 4
FPH1
Reactant of Route 5
Reactant of Route 5
FPH1
Reactant of Route 6
Reactant of Route 6
FPH1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.